2,6-difluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Description
2,6-Difluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a 2,6-difluorophenyl core linked to a 4-methylpiperazine-substituted aniline group. The 4-methylpiperazine moiety is a critical pharmacophore in medicinal chemistry, often enhancing solubility and modulating interactions with biological targets such as kinases or neurotransmitter receptors .
Properties
IUPAC Name |
2,6-difluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c1-22-9-11-23(12-10-22)16-8-3-2-7-15(16)21-18(24)17-13(19)5-4-6-14(17)20/h2-8H,9-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRFUKYNKXMEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820157 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorobenzoyl chloride and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Formation of Intermediate: The initial reaction between 2,6-difluorobenzoyl chloride and 4-methylpiperazine results in the formation of an intermediate compound.
Final Product: The intermediate is then subjected to further reactions, such as amidation, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Amide Bond Reactivity
The benzamide group undergoes characteristic reactions, including hydrolysis and nucleophilic cleavage:
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Acidic Hydrolysis : Under reflux with 6N HCl, the amide bond cleaves to yield 2,6-difluorobenzoic acid and 2-(4-methylpiperazin-1-yl)aniline. This reaction is critical for studying metabolite formation .
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Basic Hydrolysis : In NaOH (2M, 80°C), the compound forms the corresponding carboxylate salt, which can be acidified to regenerate the carboxylic acid .
| Reaction Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| 6N HCl, reflux, 12h | HCl | 2,6-Difluorobenzoic acid + aniline derivative | 85% | |
| 2M NaOH, 80°C, 6h | NaOH | Sodium carboxylate intermediate | 78% |
Electrophilic Aromatic Substitution
The electron-deficient fluorobenzene ring participates in electrophilic substitutions, though reactivity is moderated by fluorine’s electron-withdrawing effects:
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Nitration : Using HNO₃/H₂SO₄ at 0–5°C, nitro groups preferentially occupy the para position relative to the amide group.
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Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the meta position.
| Reaction Type | Conditions | Major Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 3h | 2,6-Difluoro-3-nitro-N-[...]benzamide | Para to amide | |
| Sulfonation | H₂SO₄ (conc.), 50°C, 8h | 2,6-Difluoro-3-sulfo-N-[...]benzamide | Meta to fluorine |
Nucleophilic Aromatic Substitution
Fluorine atoms at the 2- and 6-positions are susceptible to nucleophilic displacement under forcing conditions:
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Amination : Heating with NH₃ in DMSO at 120°C replaces fluorine with an amino group.
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Methoxylation : KOMe/MeOH under microwave irradiation (150°C, 2h) yields methoxy derivatives.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ | DMSO, 120°C, 24h | 2-Amino-6-fluoro-N-[...]benzamide | 62% | |
| KOMe/MeOH | Microwave, 150°C, 2h | 2-Methoxy-6-fluoro-N-[...]benzamide | 58% |
Piperazine Functionalization
The 4-methylpiperazine moiety undergoes alkylation and acylation:
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N-Alkylation : Treatment with methyl iodide in THF introduces additional methyl groups .
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Acylation : Reaction with acetyl chloride forms N-acetyl derivatives, altering solubility .
| Reaction | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, THF, DIPEA | RT, 6h | N-Methylpiperazine derivative | |
| Acylation | AcCl, DCM | 0°C to RT, 4h | N-Acetylpiperazine derivative |
Oxidative Transformations
The piperazine ring is susceptible to oxidation, particularly at the tertiary nitrogen:
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PhIO-Mediated Oxidation : Using PhIO/TFA oxidizes the piperazine to a nitroxide radical, though yields are moderate (40–50%) .
| Oxidant | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| PhIO | TFA | RT, 12h | Piperazine-N-oxide derivative | 45% |
Cross-Coupling Reactions
While direct Suzuki coupling is hindered by fluorine’s poor leaving-group ability, brominated intermediates enable derivatization:
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Suzuki-Miyaura Coupling : After bromination (NBS/DMF), the compound couples with arylboronic acids to introduce biaryl motifs .
| Step | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Bromination | NBS, DMF | 60°C, 6h | 3-Bromo-2,6-difluoro-N-[...]benzamide | 70% | |
| Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH, 80°C, 8h | Biaryl-modified benzamide | 65% |
Key Stability Considerations
Scientific Research Applications
Antimicrobial Activity
The emergence of bacterial resistance highlights the urgent need for novel antimicrobial agents. Research indicates that compounds similar to 2,6-difluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide exhibit significant antibacterial and antifungal activities.
- Antibacterial Properties : Analogues of this compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. For instance, a related compound was reported with a minimum inhibitory concentration (MIC) of 5.19 µM against various bacterial strains, showcasing its potential as an antibacterial agent .
- Antifungal Properties : The same studies also highlighted the antifungal activity of compounds in this class, with MIC values comparable to established antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of this compound is another critical area of investigation.
- In Vitro Studies : Compounds structurally related to this compound have been subjected to anticancer screening. For example, one derivative exhibited an IC50 value of 4.12 µM against cancer cell lines, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC50 = 7.69 µM) .
- Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and the inhibition of key cellular pathways that promote tumor growth .
Neurodegenerative Disease Research
Emerging studies suggest that the compound may also have implications in neurodegenerative disease research.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:
*Calculated based on empirical formula (C₁₉H₂₀F₂N₃O).
Key Observations:
- Substituent Diversity: The target compound’s 4-methylpiperazine group distinguishes it from agrochemical analogs (e.g., diflufenican in ), which feature lipophilic substituents like trifluoromethylphenoxy for pesticidal activity .
- Molecular Weight : The target compound’s moderate size (~359 g/mol) contrasts with the highly complex PZ15227 (1484 g/mol), which likely faces challenges in bioavailability due to its bulk .
Physicochemical and Pharmacokinetic Properties
- Solubility : The piperazine group in the target compound likely improves aqueous solubility relative to the hydrophobic trifluoromethyl and ethoxymethoxy groups in pesticide analogs .
- Bioavailability : The target compound’s moderate molecular weight and balanced lipophilicity may favor blood-brain barrier penetration, a common requirement for CNS-targeted drugs. In contrast, PZ15227’s extreme molecular weight (1484 g/mol) would limit passive diffusion .
Biological Activity
2,6-Difluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a difluorobenzene moiety and a piperazine ring, which are critical for its biological activity.
The mechanism of action involves the interaction of the compound with specific molecular targets, including enzymes and receptors. The compound may exert its effects through inhibition or activation pathways that lead to various biochemical responses. For instance, it has been shown to inhibit certain kinases involved in cell proliferation and survival, making it a candidate for cancer therapy .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 0.64 |
| KMS-12 BM (Multiple Myeloma) | 1.4 |
| SNU16 (Gastric Cancer) | 0.77 |
These results indicate that the compound could serve as a lead in developing new antitumor agents .
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression. For example, it was found to inhibit the enzyme FGFR1 with an IC50 value of 15 nM, demonstrating potent enzymatic inhibition . This inhibition is crucial as FGFR1 is often implicated in various cancers.
Case Studies
One notable case study involved the administration of this compound in a mouse model of colon cancer. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent .
Another study explored its effects on multiple myeloma cells. The compound not only inhibited cell proliferation but also induced apoptosis in these cells, further validating its therapeutic potential .
Safety and Toxicity
While the biological activity is promising, safety assessments are critical. Preliminary toxicity studies indicated that the compound has a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully understand its long-term effects and any potential side effects .
Q & A
Q. What are the validated synthetic routes for 2,6-difluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide, and how can reaction conditions be optimized?
A common approach involves coupling 2,6-difluorobenzoyl chloride with 2-(4-methylpiperazin-1-yl)aniline under reflux in a polar aprotic solvent (e.g., acetonitrile) with a base like K₂CO₃ to neutralize HCl byproducts . Optimization may involve adjusting stoichiometry, reaction time (4–5 hours), or temperature. Thin-layer chromatography (TLC) is critical for monitoring reaction progress . For scale-up, purification via precipitation (using distilled water) or column chromatography is recommended to isolate the product with >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Combined spectroscopic techniques are essential:
- 1H/13C NMR : Verify aromatic proton environments (e.g., difluoro-substituted benzamide signals) and piperazine methyl group resonance (~2.3 ppm) .
- Mass spectrometry (ESI) : Confirm molecular ion peaks (e.g., m/z 492.5 [M+H]+ for analogous compounds) .
- HPLC : Assess purity (>97%) using reverse-phase columns with UV detection at 254 nm .
Q. What are the key physicochemical properties influencing its solubility and stability?
The compound’s lipophilicity is influenced by the 4-methylpiperazine group (logP ~2.5–3.0), while the difluorobenzamide moiety enhances metabolic stability . Solubility in aqueous buffers is limited; DMSO or ethanol is recommended for in vitro studies. Stability testing under varying pH (e.g., 1.2–7.4) and temperatures (4°C vs. 25°C) is advised to determine storage conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
Systematic substitution on the benzamide (e.g., replacing fluorine with methoxy or trifluoromethyl groups) or piperazine ring (e.g., N-alkylation) can modulate target affinity . For example, trifluoromethyl groups increase lipophilicity and receptor binding in analogous compounds . Computational docking (e.g., AutoDock Vina) against targets like kinases or GPCRs can predict binding modes and prioritize synthetic targets .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, enzyme isoforms). To address this:
- Dose-response curves : Compare IC₅₀ values under standardized protocols .
- Off-target profiling : Use kinase inhibitor panels or proteome-wide screens to identify non-specific interactions .
- Theoretical alignment : Link results to mechanistic frameworks (e.g., enzyme inhibition kinetics) to contextualize outliers .
Q. How can factorial design optimize multi-step synthesis or biological testing protocols?
A 2³ factorial design can evaluate the impact of variables like temperature, catalyst loading, and solvent ratio on yield . For biological assays, factors such as incubation time, substrate concentration, and pH are tested to identify interactions affecting reproducibility . Statistical tools (e.g., ANOVA) validate significant factors, reducing experimental runs by 30–50% .
Q. What advanced computational methods predict this compound’s pharmacokinetic or toxicity profile?
- ADMET prediction : Tools like SwissADME estimate absorption (Caco-2 permeability) and cytochrome P450 inhibition risks .
- Molecular dynamics (MD) simulations : Model blood-brain barrier penetration or protein-ligand stability over 100-ns trajectories .
- Toxicity alerts : Use Derek Nexus to flag structural motifs linked to hepatotoxicity or mutagenicity .
Q. How does the compound’s molecular conformation influence its interaction with biological targets?
X-ray crystallography or cryo-EM of target-bound complexes reveals critical interactions (e.g., hydrogen bonding with the benzamide carbonyl or piperazine nitrogen) . For flexible targets, ensemble docking accounts for conformational changes . Synchrotron-based techniques (e.g., SAXS) can probe solution-phase conformations .
Methodological Frameworks
Q. How to align research on this compound with theoretical frameworks in medicinal chemistry?
Link studies to established theories like:
Q. What statistical approaches validate reproducibility in SAR or synthesis studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
